molecular formula C8H10O3S B3022906 Methyl 3-methoxy-5-methylthiophene-2-carboxylate CAS No. 181063-59-2

Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Cat. No. B3022906
M. Wt: 186.23 g/mol
InChI Key: KDYOUEBKRYTCLS-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of methoxy and methyl groups on the thiophene ring can significantly alter the compound's electronic properties, making it potentially useful for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, polythiophenes with ester groups can be synthesized using the Ullmann reaction, which involves copper powder in DMF . Another method includes the direct C–H arylation of 3-methoxythiophene catalyzed by palladium, which is a more efficient synthesis route for π-alkoxy-oligothiophene derivatives, important for the electronic industry . These methods highlight the versatility in synthesizing thiophene derivatives with different substitu

Scientific Research Applications

Catalytic Reactions and Kinetics

Methyl 3-methoxy-5-methylthiophene-2-carboxylate has been studied in the context of catalysis and reaction kinetics. For instance, Consiglio et al. (1981) explored its use in aromatic nucleophilic substitution reactions, particularly focusing on its reactions with piperidine in methanol, catalyzed by piperidine and methoxide ions (Consiglio, Arnone, Spinelli, & Noto, 1981).

Potential Anti-inflammatory Applications

Research by Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to methyl 3-methoxy-5-methylthiophene-2-carboxylate, as part of a study targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).

Mechanism of Dieckmann-Reaction

The Dieckmann-reaction mechanism involving methyl 3-(methoxycarbonylmethylthio)-propionate, a related compound, was examined by Hromatka et al. (1973). This study contributed to understanding the preparation and transformation of methyl 4-oxotetrahydrothiophene-3-carboxylate, highlighting the synthetic pathways relevant to methyl 3-methoxy-5-methylthiophene-2-carboxylate (Hromatka, Binder, & Eichinger, 1973).

Synthesis and Transformation in Organic Chemistry

The compound's synthesis and transformation are key areas of study in organic chemistry. For instance, Kogami and Watanabe (2011) described a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, a process that likely shares similarities with the synthesis of methyl 3-methoxy-5-methylthiophene-2-carboxylate (Kogami & Watanabe, 2011).

Electrophilic Substitution and Quantum-chemical Studies

Gol'dfarb et al. (1981) conducted quantum-chemical studies on 2-Methoxy-5-methylthiothiophene, providing insights into the electrophilic substitution reactions and isomerization under C-protonation conditions, which are significant for understanding the reactivity of similar compounds like methyl 3-methoxy-5-methylthiophene-2-carboxylate (Gol'dfarb, Abronin, Kalik, & Zav’yalova, 1981).

properties

IUPAC Name

methyl 3-methoxy-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-5-4-6(10-2)7(12-5)8(9)11-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOUEBKRYTCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570745
Record name Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-5-methylthiophene-2-carboxylate

CAS RN

181063-59-2
Record name Methyl 3-methoxy-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AP Gledhill - 1992 - search.proquest.com
Synthesis of Polysubstituted Fatty Acids via Thiophene Interpediates A. Gledhlll. This thesis is an Investigation Into the possibility of preparing polysubstituted fatty acids-seco-aclds-via …
Number of citations: 3 search.proquest.com

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